

Bimesityl: A Technical Guide to its Core Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **bimesityl**, specifically its molecular weight and density. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who require accurate data and detailed experimental methodologies.

Quantitative Data Summary

The following table summarizes the key quantitative data for **bimesityl** (2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl).

Property	Value	Source
Molecular Weight	238.4 g/mol	PubChem[1], NIST[2]
Density	Not available	-

Note: While the density of **bimesityl** is a recognized physical property, a specific experimentally determined value is not readily available in publicly accessible databases. The subsequent sections detail the standard experimental protocol for its determination.

Experimental Protocols



This section outlines the detailed methodologies for the determination of the molecular weight and density of **bimesityl**.

Molecular Weight Determination via Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful analytical technique used to separate, identify, and quantify components of a mixture. It is the gold standard for determining the molecular weight of volatile and semi-volatile organic compounds like **bimesityl**.

Methodology:

- Sample Preparation: A dilute solution of **bimesityl** is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
- Injection: A small volume of the prepared sample is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.
- Separation: An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and affinity for the phase. **Bimesityl**, being a single pure compound, will elute as a single peak.
- Ionization: As the eluted bimesityl molecules exit the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with electrons (Electron Ionization - El) or react with ionized reagent gases (Chemical Ionization - CI), resulting in the formation of charged molecular ions and fragment ions.
- Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: A detector, such as an electron multiplier, records the abundance of each ion at a specific m/z.
- Data Analysis: The resulting mass spectrum will show a molecular ion peak (M+) corresponding to the intact **bimesityl** molecule. The m/z value of this peak provides the



molecular weight of the compound.

Experimental workflow for molecular weight determination by GC-MS.

Density Determination via the Pycnometer Method

The pycnometer method is a precise technique for determining the density of a solid by displacement of a liquid of known density.

Methodology:

- Mass of Empty Pycnometer: A clean and dry pycnometer (a glass flask of a specific volume) is accurately weighed (m₁).
- Mass of Pycnometer with Sample: A sample of **bimesityl** is placed inside the pycnometer, and the total mass is measured (m₂). The mass of the **bimesityl** is therefore m₂ m₁.
- Mass of Pycnometer with Sample and Liquid: A liquid of known density (ρ_liquid), in which
 bimesityl is insoluble (e.g., a non-polar solvent), is added to the pycnometer to fill it
 completely, ensuring no air bubbles are trapped. The total mass is then measured (m₃).
- Mass of Pycnometer with Liquid Only: The pycnometer is emptied, cleaned, dried, and then filled with only the liquid of known density. The mass is measured (m₄).
- Calculation:
 - o The mass of the liquid when the **bimesityl** is present is m₃ m₂.
 - The mass of the liquid that fills the pycnometer is m₄ m₁.
 - The volume of the liquid displaced by the **bimesityl** is calculated by: Volume of displaced liquid = $[(m_4 m_1) (m_3 m_2)] / \rho$ _liquid
 - The density of the **bimesityl** (ρ _**bimesityl**) is then calculated as: ρ _**bimesityl** = (m_2 m_1) / Volume of displaced liquid

Logical workflow for density determination using the pycnometer method.



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References

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- 2. 2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl [webbook.nist.gov]
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